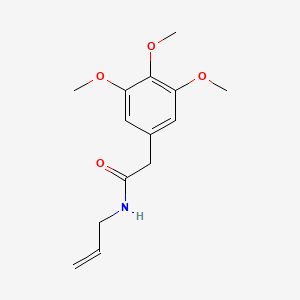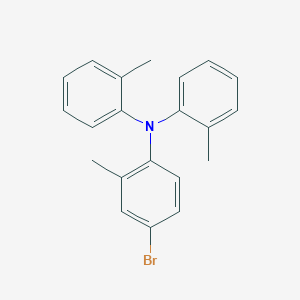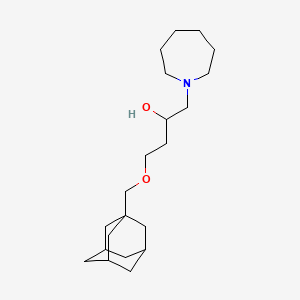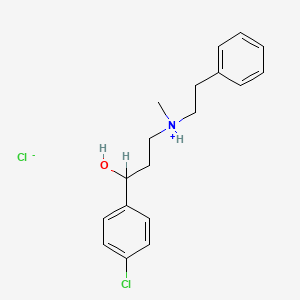![molecular formula C23H48N2O3 B13773934 Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- CAS No. 66161-65-7](/img/structure/B13773934.png)
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- is a chemical compound with the molecular formula C23H48N2O3. It is also known by its IUPAC name, N-[3-[bis(2-hydroxyethyl)amino]propyl]hexadecanamide. This compound is characterized by its long hydrocarbon chain and the presence of bis(2-hydroxyethyl)amino groups, making it a versatile molecule in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow systems and automated controls to maintain consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or alcohols.
Substitution: The bis(2-hydroxyethyl) groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of hexadecanamide, such as hydroxylated, alkylated, or acylated compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on biological systems.
Industry: It is utilized in the production of cosmetics, personal care products, and industrial lubricants.
Mécanisme D'action
The mechanism of action of Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- involves its interaction with cell membranes and proteins. The bis(2-hydroxyethyl)amino groups facilitate binding to specific molecular targets, influencing various biochemical pathways. This interaction can modulate cell signaling, membrane fluidity, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanamide: Lacks the bis(2-hydroxyethyl)amino groups, making it less versatile in certain applications.
N-[3-(dimethylamino)propyl]hexadecanamide: Contains dimethylamino groups instead of bis(2-hydroxyethyl)amino groups, affecting its chemical properties and reactivity.
Uniqueness
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- stands out due to its unique combination of a long hydrocarbon chain and bis(2-hydroxyethyl)amino groups. This structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in research and industry .
Propriétés
Numéro CAS |
66161-65-7 |
|---|---|
Formule moléculaire |
C23H48N2O3 |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
N-[3-[bis(2-hydroxyethyl)amino]propyl]hexadecanamide |
InChI |
InChI=1S/C23H48N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23(28)24-17-15-18-25(19-21-26)20-22-27/h26-27H,2-22H2,1H3,(H,24,28) |
Clé InChI |
ODOPLSJHUSYCFN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCCCN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


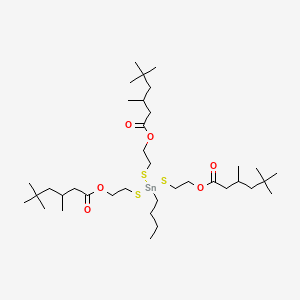
![Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-](/img/structure/B13773857.png)
![[7-Acetyloxy-1-[2-(4-chlorophenyl)ethyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6-yl] acetate;2-hydroxy-2-oxoacetate](/img/structure/B13773866.png)



